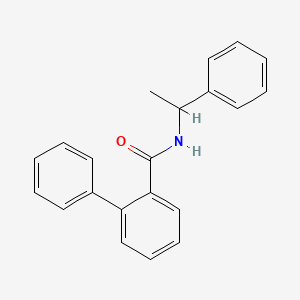

2-phenyl-N-(1-phenylethyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Molecular Design

The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery. ijbpas.comnih.gov Its prevalence is due to the amide bond's stability and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. mdpi.com Benzamide derivatives are useful building blocks in organic synthesis, allowing for the introduction of diverse substituents to perform detailed structure-activity relationship (SAR) studies. mdpi.com

Researchers have successfully synthesized numerous N-substituted benzamide derivatives and evaluated them for a wide range of biological activities. nih.govresearchgate.netnanobioletters.com These include applications as antitumor nih.govnih.gov, antimicrobial nanobioletters.com, and anti-inflammatory agents. The versatility of the benzamide core allows it to be incorporated into more complex molecules, serving as a foundational framework for designing new therapeutic agents. researchgate.netacs.orgnih.gov For instance, N-substituted benzamides have been designed as histone deacetylase (HDAC) inhibitors for cancer therapy and have shown potential in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.govnih.gov The ability to create conformationally restricted analogues, such as 2-phenylpyrroles from benzamides, further highlights their importance in developing compounds with improved potency and selectivity. nih.gov

Contextualization of Phenylethylamine-Derived Amides within Chiral Chemical Systems

Phenylethylamine and its derivatives are significant components in the study of chiral chemical systems. 1-Phenylethylamine (B125046) (α-PEA), a primary amine with a chiral center, is widely available in both enantiomeric forms and serves as a crucial chiral auxiliary and inducer in asymmetric synthesis. nih.gov Its structural motif is frequently used to create chiral building blocks for synthesizing enantiomerically pure products, which is particularly important in the development of pharmaceuticals. nih.gov

The amine group of phenylethylamine can readily react with carboxylic acids or their derivatives to form amides. When a chiral phenylethylamine like (S)-1-phenylethylamine is used, it can induce stereoselectivity in subsequent reactions. This has been applied in the diastereoselective synthesis of various heterocyclic compounds, including piperidin-2-ones and lactams, which are expected to have biological activity. nih.gov The resulting N-(1-phenylethyl)benzamide structure incorporates this chirality, making the stereochemistry of the 1-phenylethyl group a critical factor in its interaction with other chiral molecules and biological systems. The study of such chiral amides is essential for understanding how molecular conformation affects crystal packing and biological function. nih.gov

Overview of Current Research Trajectories and Gaps for 2-phenyl-N-(1-phenylethyl)benzamide and Related Analogues

Direct and extensive research specifically focused on This compound is not widely reported in publicly available literature, indicating a significant research gap. However, the existing body of work on its constituent parts and closely related analogues provides a clear trajectory for future investigations.

Research on isomers and analogues offers valuable insights. For example, N-[(1S)-1-phenylethyl]benzamide has been synthesized and its crystal structure studied, revealing conformational trimorphism, where different crystal forms arise from rotations of the phenyl rings. nih.gov The synthesis of N-(2-phenylethyl)benzamide, a structural isomer, is well-documented, often prepared from phenethylamine (B48288) and benzoyl chloride for use in organic synthesis and as a potential antibacterial or anticancer agent. chembk.comgoogle.com

Analogues with substitutions on the benzamide ring, such as 2-hydroxy-N-(1-phenylethyl)benzamide and 2-amino-N-(1-phenylethyl)benzamide, are known compounds, suggesting that the core scaffold is synthetically accessible. nih.govnih.gov Given the broad biological activities of the benzamide scaffold, a primary research trajectory for this compound would be its synthesis and subsequent screening for various biological activities, such as anticancer, antimicrobial, or neuroactive properties. nih.govnanobioletters.comnih.gov

Furthermore, the chiral nature of the 1-phenylethyl group suggests that enantiomerically pure forms of this compound could be valuable as chiral ligands or auxiliaries in asymmetric catalysis, a field where phenylethylamine derivatives have already proven their utility. nih.gov The lack of data on the specific properties and applications of this compound presents an opportunity for novel research in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of N-(1-phenylethyl)benzamide and Related Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

|---|---|---|---|---|

| N-(1-phenylethyl)benzamide | 5490-09-5 | C15H15NO | 225.29 | Chiral amide, studied for conformational polymorphism. nih.gov |

| N-(2-phenylethyl)benzamide | 3278-14-6 | C15H15NO | 225.29 | Used in organic synthesis; potential antibacterial/anticancer agent. chembk.com |

| 2-hydroxy-N-(1-phenylethyl)benzamide | 77756-78-4 | C15H15NO2 | 241.29 | A known substituted analogue. nih.gov |

| 2-amino-N-(1-phenylethyl)benzamide | 316597-98-3 | C15H16N2O | 240.30 | A known substituted analogue. nih.gov |

| N-(1-phenylpropan-2-yl)benzamide | 1795-95-5 | C16H17NO | 239.31 | A related benzamide derivative. chem960.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-substituted benzamides |

| 2-phenylpyrroles |

| 1-Phenylethylamine (α-PEA) |

| Piperidin-2-ones |

| Lactams |

| N-[(1S)-1-phenylethyl]benzamide |

| N-(2-phenylethyl)benzamide |

| Phenethylamine |

| Benzoyl chloride |

| 2-hydroxy-N-(1-phenylethyl)benzamide |

| 2-amino-N-(1-phenylethyl)benzamide |

| (R)-phenylglycinol |

| 2-benzazepines |

| N-(1-phenylpropan-2-yl)benzamide |

| L-DOPA (L-3,4-dihydroxyphenylalanine) |

| Dopamine |

| Norepinephrine |

| Epinephrine |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16(17-10-4-2-5-11-17)22-21(23)20-15-9-8-14-19(20)18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTFLGAMGCGZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for N Substituted Benzamides

Classical Amide Bond Formation Strategies

Classical methods for amide synthesis typically require the 'activation' of the carboxylic acid component to facilitate nucleophilic attack by the amine. hepatochem.comrsc.org This activation is necessary because the direct reaction of a carboxylic acid and an amine at room temperature results in a simple acid-base reaction, forming a non-reactive ammonium (B1175870) carboxylate salt. rsc.org

Amide Coupling Reactions: Carbodiimide-Mediated and Phosphonium (B103445)/Uronium Salt Protocols

Amide coupling reagents are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting amidation under mild conditions. This class of reagents is particularly dominant in peptide synthesis but is widely applied in general organic synthesis. hepatochem.combgu.ac.il

Carbodiimide-Mediated Coupling: Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents. rsc.orgfishersci.co.uk The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide. fishersci.co.uk

A significant drawback of using carbodiimides alone is the potential for racemization if the carboxylic acid has a chiral center alpha to the carboxyl group. hepatochem.comrsc.org The O-acylisourea intermediate can also rearrange into a stable N-acylurea, a byproduct that can be difficult to remove. rsc.org To suppress these side reactions and increase reaction rates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently employed. rsc.orgluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, thus minimizing racemization. luxembourg-bio.comluxembourg-bio.com

Phosphonium and Uronium Salt Protocols: To further improve efficiency and reduce side reactions, pre-formed phosphonium and uronium/aminium salts of HOBt and HOAt have been developed. luxembourg-bio.com These reagents, often referred to as "onium salts," include phosphonium types like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate), and uronium types like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). fishersci.co.ukthieme-connect.de

These salts react directly with the carboxylate (formed in the presence of a non-nucleophilic base like diisopropylethylamine, DIEA) to generate the HOBt or HOAt active ester in situ. fishersci.co.ukthieme-connect.de This approach has the advantage of not generating guanidinium (B1211019) byproducts, which can occur with uronium salts if the amine reacts with the coupling reagent itself. luxembourg-bio.com Phosphonium salts like PyBOP and HATU are generally considered highly efficient, especially for sterically hindered substrates. thieme-connect.de

Table 1: Comparison of Common Amide Coupling Reagent Systems

| Reagent System | Type | Key Advantages | Common Byproducts / Disadvantages |

|---|---|---|---|

| EDC / HOBt | Carbodiimide | Water-soluble urea (B33335) byproduct, cost-effective. fishersci.co.uk | Potential for racemization, N-acylurea formation. rsc.org |

| DCC / HOBt | Carbodiimide | Inexpensive, high reactivity. luxembourg-bio.com | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification. rsc.org |

| PyBOP | Phosphonium | High efficiency, low racemization, no guanidinium byproduct. luxembourg-bio.comthieme-connect.de | Generates carcinogenic HMPA (use of PyBOP avoids this). luxembourg-bio.com |

| HATU | Uronium/Aminium | Very high reactivity, excellent for hindered couplings, low racemization. rsc.orgfishersci.co.uk | Can form guanidinium byproduct, higher cost. luxembourg-bio.com |

Acylation Reactions Utilizing Acid Chlorides and Anhydrides

One of the most traditional and straightforward methods for amide synthesis is the acylation of an amine with a reactive carboxylic acid derivative, such as an acid chloride or anhydride. ncert.nic.in This method is robust and often high-yielding. chemguide.co.uk

To synthesize 2-phenyl-N-(1-phenylethyl)benzamide via this route, 2-phenylbenzoic acid would first be converted to 2-phenylbenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with 1-phenylethylamine (B125046). chegg.compearson.com

The reaction, often performed under Schotten-Baumann conditions, involves adding the acid chloride to the amine in the presence of a base. google.com The base, which can be an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine (B128534) in an organic solvent, serves two purposes: it neutralizes the hydrogen chloride (HCl) byproduct that is formed and shifts the equilibrium towards the product. ncert.nic.ingoogle.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion. chemguide.co.uk

Ester-Amide Exchange Reactions

Amides can also be synthesized through the aminolysis of esters, known as an ester-amide exchange reaction. ncert.nic.in This transformation is typically more challenging than using acid chlorides and often requires harsh conditions, such as high temperatures or the use of strong bases, because esters are less reactive electrophiles than acid chlorides. mdpi.com

However, recent advancements have enabled this transformation under milder conditions. The reaction can be promoted by catalysts that activate either the ester or the amine. For instance, N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the amidation of vinyl esters with aromatic amines under mild conditions. tcichemicals.com Other methods involve the use of trifluoroethanol as a mediator or organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to facilitate the reaction between unactivated esters and amines. nih.govacs.orgrsc.org While less common for small-scale synthesis of a specific target like this compound, these methods represent more atom-economical and environmentally benign alternatives. mdpi.com

Catalytic Approaches in Benzamide (B126) Synthesis

Modern synthetic chemistry increasingly favors catalytic methods, which minimize waste and improve efficiency. Several catalytic strategies have been developed for amide bond formation, including those based on transition metals and organocatalysts.

Transition Metal-Catalyzed Amidation (e.g., Palladium-Catalyzed C-N Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and their derivatives. acs.orgrsc.org While this reaction primarily forms a C(aryl)-N bond, it is a powerful tool in the broader synthetic sequence for N-aryl benzamides. The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide), and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. rsc.org

The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center, which influences the catalyst's stability and reactivity. acs.org A wide variety of ligands have been developed to broaden the substrate scope and improve reaction conditions. rsc.org This methodology provides a convergent route to complex benzamides that might be difficult to access through classical acylation.

Table 2: Representative Palladium-Based Catalytic Systems for C-N Cross-Coupling

| Palladium Source | Ligand | Base | Typical Solvent | Application Note |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | Broadly applicable for coupling aryl halides with primary and secondary amines. nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | t-Amyl alcohol | Effective for challenging couplings, including heteroaryl substrates. |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | Useful for sterically demanding substrates and achieving high yields. |

| PdCl₂(dppf) | (none) | NaOtBu | Dioxane | An early system, still used for specific applications. |

Organocatalytic Activation Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to transition metal catalysis. nih.gov In amide synthesis, organocatalysts can activate either the carboxylic acid or the amine. nih.gov

For example, strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and TBD can act as Brønsted base catalysts, activating alcohols or amines in ester-amide exchange reactions. acs.org Another approach involves the use of activating reagents that form a reactive intermediate with the carboxylic acid. An organocatalytic cross-coupling has been developed where aldehydes are converted into active intermediates that can be directly amidated. nih.gov More recently, selenium-based organocatalysts have been designed that facilitate the direct condensation of carboxylic acids and amines under mild light irradiation, proceeding through a redox cycle. acs.org A specific synthesis for a closely related compound, N-[(1S)-1-phenylethyl]benzamide, has been reported using boric acid as a simple catalyst to promote the condensation of benzoic acid and 1-phenylethylamine under reflux in toluene. nih.gov This highlights how simple, metal-free catalysts can be highly effective for specific amide bond formations.

Acid-Catalyzed Ritter-type Reactions in N-(1-Phenylethyl)benzamide Formation

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation. wikipedia.org The reaction is typically catalyzed by strong acids and proceeds through the electrophilic addition of a carbenium ion to the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. wikipedia.orgorganic-chemistry.org

The applicability of the Ritter reaction extends to a wide array of substrates capable of generating a stable carbenium ion, including secondary and benzylic alcohols. wikipedia.orgorganic-chemistry.org In the context of forming N-(1-phenylethyl)benzamide, 1-phenylethanol (B42297) can serve as the carbocation precursor. Under strongly acidic conditions, the alcohol is protonated and loses water to form the stable 1-phenylethyl carbocation. This cation is then trapped by a nitrile, such as benzonitrile. The final step of the reaction sequence is the hydrolysis of the resulting nitrilium salt to afford the target amide.

While the classic Ritter reaction employs strong mineral acids like sulfuric acid, which can lead to substantial salt waste, modifications have been developed to create milder and more environmentally benign protocols. wikipedia.orgias.ac.in For instance, solid acid catalysts such as silica-bonded N-propyl sulphamic acid have been shown to be effective for the synthesis of amides from various benzylic alcohols and nitriles under solvent-free conditions, often resulting in high yields and shorter reaction times. ias.ac.in Another approach involves the use of formic acid, which can facilitate the Ritter reaction between benzhydrol and various nitriles without the need for a strong acid catalyst. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure chiral amides is of significant interest due to their prevalence in biologically active molecules and as versatile intermediates in organic synthesis. rsc.orgresearchgate.net

Utilization of Chiral Amines as Starting Materials (e.g., (S)-1-Phenylethylamine)

A straightforward and widely employed method for the synthesis of enantiopure amides is the coupling of a carboxylic acid with a readily available enantiopure amine. For the synthesis of enantiopure this compound, (S)-1-phenylethylamine is a common chiral starting material. rsc.orgnih.gov The amide bond formation is typically achieved by activating the carboxylic acid, in this case, 2-phenylbenzoic acid.

One reported synthesis of N-[(1S)-1-phenylethyl]benzamide involved refluxing a mixture of benzoic acid and (S)-1-phenylethylamine with boric acid as a catalyst in toluene. nih.gov Another general procedure involves the reaction of a primary nitroalkane with a chiral amine, such as the synthesis of N-(1-phenylethyl)benzamide from (nitromethyl)benzene (B1293519) and (S)-1-phenylethan-1-amine. rsc.org

Asymmetric Synthesis Methodologies for Chiral Amide Formation

Beyond the use of chiral building blocks, several catalytic asymmetric methods have been developed for the enantioselective synthesis of chiral amides. These methods often offer greater flexibility and atom economy.

Recent advancements in this area include:

Racemization-free coupling reagents : To prevent the loss of stereochemical integrity during amide bond formation, various coupling reagents have been developed that minimize or eliminate racemization. rsc.org

Kinetic resolution : Chiral catalysts, such as bifunctional aminoboronic acids, can be used to selectively catalyze the reaction of one enantiomer of a racemic amine with an achiral carboxylic acid, allowing for the separation of the unreacted amine enantiomer and the chiral amide product. nih.gov

Asymmetric aza-Michael addition : Chiral bifunctional squaramide catalysts have been successfully employed in the asymmetric aza-Michael addition of amides to in situ generated ortho-quinomethanes, yielding enantioenriched diarylmethylamides. acs.org

Chiral auxiliary-based methods : The use of chiral auxiliaries attached to the amide nitrogen can direct the stereochemical outcome of subsequent reactions. For example, phenylglycinol has been used as a chiral auxiliary in ammonium ylide-mediated reactions to produce chiral epoxides and aziridines with high stereoselectivity. nih.gov

Asymmetric Wolff rearrangement : Chiral phosphoric acids can catalyze the asymmetric Wolff rearrangement of α-diazoketones to generate ketenes, which are then trapped by amines to form chiral amides with high enantioselectivity. chemrxiv.org

Diastereoselective Control in Substituted Benzamide Synthesis

When both the carboxylic acid and the amine components of a benzamide are chiral, the formation of diastereomers is possible. Controlling the diastereoselectivity of the amide bond formation is crucial for obtaining a single, desired stereoisomer.

Diastereoselective control can be achieved through various strategies. For instance, an acid-catalyzed Ritter reaction of a chiral secondary benzylic alcohol can provide diastereoselective access to chiral amides. researchgate.net Furthermore, intramolecular aza-Michael reactions of substrates containing both a chiral center and a prochiral enone can be controlled to selectively form either cis or trans isomers of the resulting heterocyclic products by using either an achiral palladium(II) complex or a strong Brønsted acid as the catalyst. epa.gov The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the cyclization.

Derivatization and Structural Diversification of the Benzamide Core

The functionalization of the benzamide scaffold is a key strategy for modulating the properties of these molecules for various applications.

Regioselective Substituent Introduction on the Benzoyl Phenyl Ring (e.g., 2-phenyl, 2-hydroxy, 2-amino, 2-fluoro, 2-chloro)

The introduction of substituents at specific positions on the benzoyl phenyl ring requires methods that offer high regiochemical control. The 2-position, or ortho-position, is of particular interest in medicinal chemistry. nih.govresearchgate.net

Several synthetic strategies can be employed for the regioselective functionalization of the benzoyl ring:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the regioselective derivatization of a tribrominated atropisomeric benzamide scaffold has been achieved through sequential palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, allowing for the introduction of various functional groups with high regioselectivity. nih.gov

Directed Ortho Metalation (DoM) : This strategy involves the use of a directing group to deprotonate the ortho-position of an aromatic ring with a strong base, followed by quenching with an electrophile. The amide functionality itself can act as a directing group.

Synthesis from Substituted Precursors : A straightforward approach is to start the synthesis with a benzoic acid derivative that already contains the desired substituent at the 2-position. For example, 2-aminobenzoic acid can be used to synthesize 2-amino-N-(1-phenylethyl)benzamide. nih.gov

Cycloaddition Reactions : A one-step conversion of hydroxypyrone and nitroalkene starting materials can lead to the synthesis of highly substituted phenols with complete regiochemical control. oregonstate.edu

The following table summarizes some of the possible 2-substituted derivatives of N-(1-phenylethyl)benzamide:

| Substituent at 2-position | Compound Name | Molecular Formula |

| Phenyl | This compound | C21H19NO |

| Hydroxy | 2-hydroxy-N-(1-phenylethyl)benzamide | C15H15NO2 |

| Amino | 2-amino-N-(1-phenylethyl)benzamide | C15H16N2O |

| Fluoro | 2-fluoro-N-(1-phenylethyl)benzamide | C15H14FNO |

| Chloro | 2-chloro-N-(1-phenylethyl)benzamide | C15H14ClNO |

| Data sourced from PubChem and synthesized from general chemical knowledge. |

Modifications of the N-Alkyl Phenyl Ring

A primary area of investigation involves the introduction of substituents with varying electronic properties onto the phenyl ring of the 1-phenylethyl group. The synthesis of such derivatives is often achieved through the reaction of 2-phenylbenzoyl chloride with a suitably substituted 1-phenylethylamine. These substituted amines can be prepared via several routes, including the reductive amination of a substituted acetophenone. The purpose of these modifications is to systematically evaluate how electron-donating or electron-withdrawing groups affect the molecule's behavior.

Detailed research findings have demonstrated the synthesis and characterization of various derivatives. For instance, the introduction of a trifluoromethyl group at the meta position of the N-phenylethyl ring has been documented. This modification, yielding 2-phenyl-N-[1-(3-trifluoromethylphenyl)ethyl]benzamide, provides a valuable compound for studying the effects of a strongly electron-withdrawing and lipophilic group.

Table 1: Research Findings on Modified N-Alkyl Phenyl Ring Derivatives

| Resulting Compound Name | Synthetic Precursors | Key Research Finding |

|---|

Advanced Spectroscopic and Crystallographic Characterization of 2 Phenyl N 1 Phenylethyl Benzamide

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbitals and electronic transitions within a molecule upon interaction with ultraviolet and visible light.

The electronic absorption spectrum of a compound like 2-phenyl-N-(1-phenylethyl)benzamide, which contains multiple chromophores (the phenyl rings and the benzamide (B126) group), is characterized by electronic transitions between molecular orbitals. elte.hu The primary transitions observed for benzamides are the lower energy n→π* (non-bonding to anti-bonding pi orbital) and the higher energy π→π* (pi to anti-bonding pi orbital) transitions. elte.huresearchgate.net

The benzamide moiety itself, along with the two additional phenyl rings, creates an extended system of conjugation. The UV-Vis spectrum is expected to be dominated by intense π→π* transitions. researchgate.net The presence of multiple phenyl groups and the amide linkage influences the energy levels of the molecular orbitals. elte.hu Quantum chemical calculations on similar molecules, such as benznidazole, show that absorption spectra can arise from a cluster of several optically active transitions. researchgate.net For benzamides, intense absorption is often the result of an allowed S₀→S₃ (ππ*) transition, followed by rapid internal conversion to a lower excited state. researchgate.net

Table 1: Expected Electronic Transitions for this compound This table is based on general principles for benzamide derivatives and related aromatic compounds.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π orbitals of the aromatic rings and amide group to corresponding π orbitals | Shorter Wavelength (Higher Energy) | High |

| n → π | Non-bonding (lone pair) electrons on the carbonyl oxygen to a π orbital | Longer Wavelength (Lower Energy) | Low |

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to its ground state. This technique provides information about the structure and dynamics of the excited state. For many aromatic molecules, dual fluorescence can be observed, originating from a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. iitkgp.ac.innih.gov

In the case of this compound, upon excitation, the molecule reaches a locally excited state. nih.gov Conformational relaxation, such as rotation around the C-N amide bond or the single bonds connecting the phenyl rings, can occur in the excited state. This relaxation can lead to the formation of a more stable, lower-energy excited state conformation, such as a TICT state, from which fluorescence emission would be significantly Stokes-shifted compared to the emission from the initial LE state. iitkgp.ac.in Studies on similar molecules have shown that phenomena like excited-state intramolecular proton transfer (ESIPT) can induce significant fluorescence, though this is typically dependent on the presence of specific functional groups like a hydroxyl group, which is absent in the title compound. nih.govresearchgate.net The fluorescence properties are therefore primarily governed by the interplay between the LE state and potential charge-transfer states stabilized by conformational changes. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of its elemental formula by comparing the experimental mass to the calculated theoretical mass. For this compound, the molecular formula is C₁₅H₁₅NO. nih.gov HRMS analysis confirms this composition by measuring its monoisotopic mass with a high degree of accuracy, typically to within a few parts per million (ppm). kobv.dewvu.edu

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO nih.gov |

| Calculated Monoisotopic Mass | 225.115364102 Da nih.gov |

| Nominal Mass | 225 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.govmdpi.com The analysis of fragmentation pathways for related compounds helps in predicting the behavior of this compound. chemrxiv.orgresearchgate.net

For this compound ([M+H]⁺, m/z 226), the most likely fragmentation points are the labile amide bond and the benzylic C-C bond. Key predicted fragmentation pathways include:

Cleavage of the amide C-N bond: This can lead to the formation of the benzoyl cation (m/z 105) or the N-(1-phenylethyl)aminium ion (m/z 122).

Benzylic cleavage: Loss of a phenyl radical from the phenylethyl moiety.

Neutral losses: Elimination of small stable molecules like benzene (B151609) or toluene (B28343) from the protonated molecule.

Table 3: Plausible MS/MS Fragmentation Ions for Protonated this compound ([M+H]⁺) This table presents predicted fragments based on common fragmentation rules for amides and aromatic compounds.

| m/z (Nominal) | Proposed Formula | Description of Loss/Fragment |

| 226 | [C₁₅H₁₆NO]⁺ | Precursor Ion (Protonated Molecule) |

| 122 | [C₈H₁₂N]⁺ | Loss of benzoyl radical; formation of protonated 1-phenylethylamine (B125046) |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation |

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not described in the searched literature, extensive crystallographic analysis has been performed on its isomer, N-[(1S)-1-phenylethyl]benzamide. nih.gov The study of this isomer reveals key structural features common to this class of molecules, such as the formation of infinite chains through intermolecular N—H⋯O hydrogen bonds. nih.gov This isomer exhibits conformational trimorphism, meaning it can crystallize into three different polymorphic forms (I, II, and III) with different space groups and packing arrangements, driven by rotations of the phenyl rings. nih.gov Such analysis provides a powerful illustration of how molecular conformation and intermolecular forces dictate the solid-state architecture. nih.gov

Table 4: Crystallographic Data for the Isomer N-[(1S)-1-phenylethyl]benzamide (Form I) This data is for an isomer and is presented for illustrative purposes. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.9521 (3) |

| b (Å) | 12.3041 (6) |

| c (Å) | 8.8950 (4) |

| β (°) | 96.095 (2) |

| Volume (ų) | 647.34 (5) |

| Z (molecules/unit cell) | 2 |

| Density (calculated, g cm⁻³) | 1.157 |

| Hydrogen Bond Motif | C(4) chain via N—H⋯O |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SXD) is a definitive technique for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration in chiral compounds. For N-substituted benzamides, SXD provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the solid state. nih.govmdpi.comnih.gov

In the specific case of the chiral molecule N-[(1S)-1-phenylethyl]benzamide, a close relative of this compound, its crystal structure was determined through SXD, revealing a conformational trimorphism. nih.goviucr.org This analysis led to the characterization of three distinct, unsolvated polymorphic forms (Forms I, II, and III), each with unique crystal packing and symmetry. nih.goviucr.org Form I and Form II crystallize in the monoclinic space group P2₁, while Form III adopts an orthorhombic P2₁2₁2₁ space group. nih.goviucr.org

The crystallographic data obtained from SXD analysis are fundamental for distinguishing between these polymorphs. Key parameters such as unit cell dimensions (a, b, c, β), volume (V), and calculated density (Dx) provide a unique fingerprint for each crystalline form. nih.govresearchgate.net For instance, despite sharing the same space group, Forms I and II of N-[(1S)-1-phenylethyl]benzamide exhibit significantly different densities, with Form II being the more densely packed structure. nih.gov This detailed structural information is essential for understanding the relationship between molecular conformation and crystal packing. iucr.orgmdpi.com

| Parameter | Form I | Form II | Form III |

|---|---|---|---|

| Chemical Formula | C₁₅H₁₅NO | C₁₅H₁₅NO | C₁₅H₁₅NO |

| Mᵣ | 225.28 | 225.28 | 225.28 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| a (Å) | 5.0472 (4) | 8.3496 (6) | 9.7712 (10) |

| b (Å) | 9.3118 (8) | 5.2632 (2) | 14.0099 (14) |

| c (Å) | 13.9581 (12) | 14.2969 (10) | 18.4116 (18) |

| β (°) | 99.708 (7) | 99.800 (6) | 90 |

| V (ų) | 646.61 (9) | 619.12 (7) | 2520.4 (4) |

| Z | 2 | 2 | 8 |

| Z' | 1 | 1 | 2 |

| Dₓ (Mg m⁻³) | 1.157 | 1.208 | 1.199 |

Conformational Polymorphism and Pseudopolymorphism in N-Substituted Benzamides

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science. mdpi.com N-substituted benzamides, due to their conformational flexibility, are particularly prone to exhibiting this phenomenon. rsc.org Conformational polymorphism arises when molecules adopt different conformations, which then pack into distinct crystal lattices. mdpi.commdpi.com This is distinct from pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates) or the presence of water (hydrates).

The case of N-[(1S)-1-phenylethyl]benzamide provides a clear example of conformational trimorphism, where three solvent-free polymorphs have been identified. nih.goviucr.org The crystallization of these forms is dependent on the solvent system used. Form I is reliably obtained from acetonitrile, whereas a mixture of Forms II and III crystallizes concomitantly from solutions containing ethanol, such as ethanol-water or ethanol-toluene. nih.goviucr.org

The primary difference between these polymorphs lies in the molecular conformation, specifically the rotation of the two phenyl rings relative to the central amide group. nih.gov This molecular flexibility allows the compound to adopt different shapes, which in turn leads to varied packing efficiencies and thermodynamic stabilities. nih.goviucr.org The dihedral angle between the two phenyl rings is a key distinguishing feature: it is 23.1 (2)° in Form I and 56.2 (1)° in Form II. nih.goviucr.org In Form III, which has two independent molecules (A and B) in the asymmetric unit, the conformation is intermediate between that of Forms I and II, with intramolecular dihedral angles between the phenyl rings of 47.0 (1)° for molecule A and 47.4 (1)° for molecule B. nih.goviucr.org This demonstrates how subtle changes in torsional angles can give rise to a rich polymorphic landscape. rsc.org

| Polymorph | Dihedral Angle Between Phenyl Rings |

|---|---|

| Form I | 23.1 (2) |

| Form II | 56.2 (1) |

| Form III (Molecule A) | 47.0 (1) |

| Form III (Molecule B) | 47.4 (1) |

Analysis of Supramolecular Synthons and Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of N-substituted benzamides is governed by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing crucial roles. iucr.orgresearchgate.net The most prominent and predictable interaction in non-sterically hindered secondary amides is the N-H···O hydrogen bond, which forms a reliable supramolecular synthon. nih.govmdpi.com

In all three polymorphs of N-[(1S)-1-phenylethyl]benzamide, the molecules are linked by N-H···O hydrogen bonds to form infinite one-dimensional chains, described by the graph set C(4). nih.goviucr.orgiucr.org This recurring hydrogen-bonded chain motif is a common feature in the crystal structures of amides. nih.govnih.gov The consistency of this synthon across all three forms indicates its robustness, with polymorphism arising not from a change in the primary hydrogen-bonding pattern but from how these chains pack together. nih.gov

The packing of these C(4) chains is dictated by the conformational differences in the molecules, particularly the orientation of the phenyl rings. nih.gov This, in turn, influences weaker, non-covalent interactions like π-π stacking between the aromatic rings of adjacent chains. iucr.org The efficiency of the crystal packing is directly related to these interactions.

In Form I , the hydrogen-bonded chains run perpendicular to the 2₁ screw axis. This arrangement results in a less favorable packing of the phenyl rings between adjacent chains, with inter-chain dihedral angles between the rings being close to 90°. nih.gov This leads to a less dense crystal structure. nih.gov

In Form II , the chains are oriented parallel to the 2₁ screw axis. This alignment allows for a more efficient, denser packing arrangement, where some phenyl rings from neighboring chains are arranged in a less perpendicular fashion, with dihedral angles around 56-65°. nih.gov

In Form III , the structure is more complex, with two independent molecules in the asymmetric unit. It combines packing features of both Form I and Form II. nih.goviucr.org The resulting crystal density and packing index are intermediate between those of the other two forms. iucr.org

The interplay between the strong, directional N-H···O hydrogen bonds that form the primary chains and the weaker, but significant, van der Waals and π-π interactions that govern how these chains pack together is the key determinant of which polymorphic form is adopted. iucr.orgresearchgate.net

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital Analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely employed to elucidate electronic structure, reactivity, and intermolecular interactions. Similarly, Molecular Dynamics (MD) simulations provide invaluable insights into the conformational dynamics of molecules in solution.

However, the application of these sophisticated computational methodologies requires dedicated research projects focused on the specific compound of interest. Such studies involve complex calculations and subsequent analysis to generate reliable data on geometric parameters, electronic properties, and dynamic behavior.

At present, the scientific community has not published research that would provide the specific data points required for a detailed discussion of the computational and theoretical aspects of this compound as outlined in the requested article structure. Therefore, any attempt to generate content for the specified sections would involve speculation or the use of data from unrelated compounds, which would not be scientifically accurate or adhere to the strict focus on the subject molecule.

A thorough exploration of scientific databases and academic journals did not yield any specific studies on:

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure: No published optimized geometry, bond lengths, or bond angles calculated via DFT for this compound were found.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, have not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis: There are no available MEP maps or NBO analyses to discuss the electrophilic and nucleophilic sites or intramolecular interactions of this compound.

Prediction and Comparison of Spectroscopic Parameters: While experimental spectroscopic data might exist, a comparative analysis with theoretically predicted vibrational frequencies or NMR chemical shifts is absent from the literature.

Molecular Dynamics (MD) Simulations: No studies detailing the conformational landscape or dynamic behavior of this compound in solution through MD simulations have been published.

Without these foundational research findings, a scientifically rigorous and detailed article on the computational and theoretical investigations of this compound cannot be constructed.

Computational and Theoretical Investigations of 2 Phenyl N 1 Phenylethyl Benzamide

Molecular Dynamics (MD) Simulations

Simulation of Intermolecular Interactions and Solvent Effects

Computational simulations are pivotal in understanding the non-covalent forces that govern the structure and properties of 2-phenyl-N-(1-phenylethyl)benzamide in various environments. In the solid state, the molecule's behavior is dominated by intermolecular hydrogen bonding and packing efficiency. All polymorphs of the related N-[(1S)-1-phenylethyl]benzamide share a supramolecular structure based on infinite C(4) chain motifs formed by N—H⋯O intermolecular hydrogen bonds. nih.gov The factor that triggers polymorphism is the molecular conformation, specifically the rotation of the phenyl rings, which alters how these hydrogen-bonded chains pack together in the crystal lattice. nih.gov Variations in the dihedral angles between phenyl groups in adjacent chains lead to different packing densities and crystal structures. nih.gov

In solution, the focus shifts to the interaction between the benzamide (B126) and solvent molecules. Computational studies on similar peptide-like molecules, such as N-acetyl-phenylalaninylamide (NAPA), demonstrate the use of explicit solvent models to investigate hydration. scirp.org By sequentially adding water molecules, simulations can determine thermodynamic parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the hydration process. scirp.org These calculations reveal how water molecules stabilize the solute and influence its conformational preferences. scirp.org For this compound, such simulations would quantify the strength of hydrogen bonds with protic solvents and the nature of hydrophobic interactions involving its phenyl rings.

Table 1: Representative Thermodynamic Data from a Simulated Microhydration Study This table is illustrative, based on typical parameters from computational studies of similar molecules.

| Hydration Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Molecule + H₂O → [Molecule(H₂O)] | -8.5 | -7.9 | -2.1 |

| [Molecule(H₂O)] + H₂O → [Molecule(H₂O)₂] | -15.2 | -14.1 | -3.5 |

| [Molecule(H₂O)₂] + H₂O → [Molecule(H₂O)₃] | -21.0 | -19.8 | -4.2 |

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to explore the detailed pathways of chemical reactions, such as the synthesis of this compound. A common synthesis involves the reaction of a benzoic acid derivative with 1-phenylethylamine (B125046). nih.gov Theoretical studies can map the potential energy surface of this reaction to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

The identification of transition states is crucial for understanding reaction mechanisms and kinetics. ims.ac.jp Advanced computational methods, such as the Nudged Elastic Band (NEB) method and automated reaction mechanism discovery tools like AutoMeKin, are employed to locate these high-energy saddle points on the potential energy surface. ims.ac.jpresearchgate.net For the amidation reaction, calculations would model the nucleophilic attack of the amine on the activated carboxyl group, followed by the elimination of a leaving group (e.g., water or a chloride ion). By calculating the energy of the transition state, the activation energy (energy barrier) for each step can be determined. ims.ac.jpmdpi.com This data allows for a comparison of different potential mechanisms (e.g., catalyzed vs. uncatalyzed) and helps in optimizing reaction conditions by identifying the rate-limiting step. mdpi.com

Table 2: Hypothetical Activation Energies for Benzamide Synthesis Steps This table illustrates typical outputs from a transition state analysis.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Formation of Tetrahedral Intermediate | +15.2 |

| Step 2 | Proton Transfer | +5.4 |

| Step 3 | Elimination of Leaving Group | +12.8 |

The presence of a stereocenter at the 1-phenylethyl group makes this compound a chiral molecule. This chirality can be exploited for the recognition and separation of other chiral molecules. Theoretical studies are instrumental in understanding the mechanism of chiral recognition at the molecular level. Similar chiral molecules are used as chiral solvating agents (CSAs), which form transient diastereomeric complexes with enantiomers of an analyte through non-covalent interactions (NCIs). mdpi.comscispace.com

Computational modeling can simulate the interaction between a single enantiomer of the benzamide (e.g., the (R)-enantiomer) and both enantiomers of a chiral analyte. By calculating the binding energies of the resulting diastereomeric complexes ((R,R) and (R,S)), the degree of chiral discrimination can be predicted. These calculations analyze the specific NCIs responsible for discrimination, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. mdpi.comnih.gov The difference in the stability (ΔΔE) of the two diastereomeric complexes is directly related to the separation observed in techniques like NMR spectroscopy or chiral chromatography.

Table 3: Illustrative Binding Energies for Diastereomeric Complex Formation This table demonstrates the principle of computational chiral recognition.

| Diastereomeric Complex | Analyte Enantiomer | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| (R)-Benzamide + (R)-Analyte | R | -7.5 |

| (R)-Benzamide + (S)-Analyte | S | -6.2 |

| Energy Difference (ΔΔE) | - | 1.3 |

Excited State Phenomena and Proton Transfer Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the behavior of molecules in their electronically excited states. nih.gov For a molecule like this compound, TD-DFT can predict its UV-Vis absorption spectrum by calculating the energies of vertical electronic excitations from the ground state to various excited states. nih.govresearchgate.net

These calculations provide key information, including the excitation energy (often expressed in nm), the oscillator strength (which relates to the intensity of the absorption peak), and the nature of the electronic transition (e.g., π→π* or n→π*), by identifying the specific molecular orbitals involved. nih.gov This analysis is fundamental to understanding the photophysical properties of the molecule and is the first step in investigating more complex excited-state phenomena like fluorescence or proton transfer. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton moves from a donor group to an acceptor group within the same molecule upon photoexcitation. mdpi.com This process is common in molecules that possess an intramolecular hydrogen bond. nih.gov In this compound, the amide group (N-H donor and C=O acceptor) could potentially facilitate ESIPT, although it is not a classic ESIPT chromophore.

Theoretical investigations using TD-DFT can explore the feasibility of an ESIPT process. nih.govrsc.org The study would involve mapping the potential energy surface of the first excited state (S1). This map would show whether a stable tautomeric form (where the proton has transferred from the nitrogen to the oxygen) exists and what energy barrier, if any, must be overcome to reach it. rsc.org The calculations would predict the emission properties of both the initially excited (enol) form and the potential proton-transferred (keto) tautomer. nih.gov ESIPT processes are characterized by a large Stokes shift, meaning the emission from the tautomer occurs at a significantly longer wavelength than the initial absorption. mdpi.com While ESIPT is not documented for this specific molecule, theoretical studies could definitively confirm or rule out this de-excitation pathway.

Table 4: Hypothetical TD-DFT Results for ESIPT Analysis This table illustrates the type of data generated to investigate a potential ESIPT process.

| Species | Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| Normal Form (Ground State) | S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (π→π) |

| Excited Normal Form (Enol) | S₁ → S₀ (Fluorescence) | 340 | 0.20 | LUMO → HOMO |

| Excited Tautomer Form (Keto*) | S'₁ → S₀ (Fluorescence) | 480 | 0.15 | LUMO' → HOMO' |

Structure Property and Structure Interaction Relationship Studies of Benzamide Analogues

Impact of Substituent Effects on Molecular Conformation and Electronic Properties

The conformation of benzamides is significantly governed by the rotational barrier around the aryl-carbonyl bond. In sterically unhindered benzamides, the amide group tends to be coplanar with the benzene (B151609) ring to maximize π-electron conjugation. However, the introduction of ortho substituents, such as the phenyl group in 2-phenyl-N-(1-phenylethyl)benzamide, can force the amide group out of the plane of the aromatic ring. This disruption of coplanarity, driven by steric hindrance, has been observed in studies of 2,6-dimethylbenzamides, where the methyl groups at both ortho positions interrupt the π-electron conjugation between the amide group and the benzene ring. researchgate.net

In a study of a phenylalanine-incorporated cyclic peptide, it was found that electron-donating substituents on the phenyl ring strengthened CH-π interactions, promoting a folded peptide conformation by reducing the entropic cost of folding. nih.gov Conversely, electron-withdrawing substituents led to weaker CH-π interactions and greater side-chain flexibility, making the folded conformation less favorable. nih.gov This highlights how subtle electronic changes can dictate conformational equilibria.

The interplay between steric and electronic effects is crucial. Perfluorination of benzamides, for example, has been shown to increase binding affinity to certain proteins compared to their non-fluorinated counterparts, a phenomenon attributed to the electron-withdrawing nature of fluorine atoms. acs.org

Table 1: Impact of Substituents on Benzamide (B126) Properties

| Substituent Type | Position | Effect on Conformation | Effect on Electronic Properties | Reference |

| Bulky Alkyl (e.g., methyl) | Ortho | Twists the amide group out of the plane of the aromatic ring, disrupting π-conjugation. | Reduces resonance effects by sterically hindering coplanarity. | researchgate.net |

| Electron-Donating (e.g., -NH2) | Para | Can favor conformations that maximize resonance. | Increases electron density on the aromatic ring and can influence the basicity of the carbonyl oxygen. | researchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Para | Can influence bond lengths and angles within the aromatic ring. | Decreases electron density on the aromatic ring and can increase the acidity of the amide N-H. | researchgate.netacs.org |

| Halogen (e.g., Fluorine) | Ortho | Can induce specific conformational preferences through intramolecular interactions. | Acts as an electron-withdrawing group, influencing the acidity of the amide N-H. | acs.orgacs.org |

Stereochemical Influence on Molecular Recognition and Chirality Transfer

Chirality, or "handedness," is a fundamental property in molecular recognition, as biological systems are inherently chiral. For a molecule like this compound, which possesses a chiral center at the benzylic carbon of the 1-phenylethyl group, its stereochemistry (R or S configuration) is critical in determining how it interacts with chiral biological targets like proteins.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is another important stereochemical consideration in some benzamide analogues. nih.gov Depending on the substitution pattern, particularly at the ortho positions of the benzamide ring, the barrier to rotation around the aryl-carbonyl bond can be high enough to allow for the isolation of stable, non-interconverting atropisomers. These atropisomers, like enantiomers, can exhibit distinct biological activities. nih.gov

The transfer of chirality from a chiral molecule to an achiral one upon binding is a fascinating aspect of molecular recognition. In a study involving a zinc bisporphyrinate system and chiral monoamines, it was demonstrated that the nature of the bulkiest substituent on the chiral amine influences the chirality transfer process. nih.gov For chiral monoamines with an alkyl group as the bulkiest substituent, steric repulsion dictated a particular conformation, leading to an anticlockwise twist and a negative Cotton effect in circular dichroism spectroscopy. nih.gov Conversely, for monoamines with an aryl group, π-π stacking interactions favored a different conformation, resulting in a clockwise twist and a positive Cotton effect. nih.gov This illustrates how subtle differences in substituent-induced non-covalent interactions can control the transfer of stereochemical information.

Furthermore, the conformation of chiral molecules can be influenced by their crystalline environment. N-[(1S)-1-phenylethyl]benzamide, for instance, exhibits conformational trimorphism, meaning it can exist in three different crystal structures. nih.gov While the fundamental supramolecular structure based on N-H···O hydrogen-bonded chains is common to all forms, the molecular conformation is altered by the rotation of the phenyl rings, leading to different packing arrangements. nih.gov This demonstrates the conformational flexibility of such molecules and how intermolecular forces in the solid state can select for specific conformers.

Molecular Modeling of Interactions with Macromolecular Targets

Molecular modeling has become an indispensable tool for elucidating the interactions between small molecules like benzamide analogues and their macromolecular targets, such as proteins and enzymes. These computational approaches provide insights into binding mechanisms, predict binding affinities, and help to understand the conformational changes that occur upon ligand binding.

The binding of a benzamide ligand to a protein is a dynamic process governed by a complex interplay of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific orientation of the ligand within the binding site, often referred to as the binding mode or pose, is crucial for its activity.

For example, in the case of benzamide-based inhibitors of the enzyme trypsin, the P1 residue of the inhibitor, which is a 4-amidinobenzylamide in high-affinity binders, forms a tight complex with the enzyme. nih.gov The hydrophobic side chain of the P3 residue modulates interactions within the S3/4 binding pocket of trypsin. nih.gov Similarly, studies on sulfonamide analogues binding to the FK506-binding protein 12 (FKBP12) have shown that the sulfonamide oxygens are a key binding motif, mimicking the α-keto amide of the natural ligand FK506 and engaging in CH···O=S interactions with aromatic residues in the binding pocket. acs.orgnih.gov

Predicting the binding affinity of a ligand for its target is a major goal of computational chemistry, as it can significantly accelerate the drug discovery process. Various computational methods are employed for this purpose, including docking and scoring, linear interaction energy (LIE) methods, and free energy perturbation (FEP) calculations. nih.gov

An empirical model based on the LIE method was developed to predict the binding free energy of a diverse set of ligands for cytochrome P450 1A2. nih.gov Interestingly, for this particular protein, the electrostatic contribution to the binding free energy was found to be negligible, and a simple model based on van der Waals interactions yielded remarkably accurate predictions. nih.gov

Quantitative structure-activity relationship (QSAR) studies are another powerful computational tool. In a study of aryl benzamide derivatives as mGluR5 NAMs, three-dimensional QSAR (3D-QSAR) analyses using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were performed. mdpi.com These studies generated models that correlated the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules with their biological activity, providing valuable insights for the design of more potent inhibitors. mdpi.com

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and a modulation of its activity. Benzamide analogues have been identified as both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for various receptors. acs.orgmdpi.comnih.gov

The binding of a benzamide NAM to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), for instance, inhibits the receptor's activity without directly competing with the natural neurotransmitter, acetylcholine. nih.gov Similarly, benzamide derivatives have been developed as NAMs for mGluR5, which are promising candidates for the treatment of certain psychiatric disorders. mdpi.com

Conversely, PAMs enhance the response of a receptor to its endogenous ligand. N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives have been identified as PAMs of mGluR5, potentiating glutamate-induced calcium release. acs.org

The binding of an allosteric modulator can induce significant conformational changes in the target protein. These changes can alter the shape of the orthosteric binding site, affecting the binding of the primary ligand, or they can modulate the signaling cascade downstream of the receptor. Molecular dynamics (MD) simulations are often used to study these conformational changes and to understand the mechanism of allosteric communication between the allosteric and orthosteric sites.

Table 2: Computationally Studied Interactions of Benzamide Analogues

| Benzamide Analogue Class | Macromolecular Target | Key Interactions | Computational Method | Outcome | Reference |

| Aryl benzamide derivatives | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | Hydrophobic, H-bond, π–π stacking | 3D-QSAR (CoMFA, CoMSIA) | Identification of key structural features for inhibitory activity and development of predictive models. | mdpi.com |

| Benzamide-based inhibitors | Trypsin | Hydrophobic interactions in S3/4 pocket, tight binding of P1 residue | NanoESI-MS, Collision-induced dissociation | Correlation between gas-phase stability of the complex and solution-phase binding affinity. | nih.gov |

| Diverse benzamide ligands | Cytochrome P450 1A2 | Primarily van der Waals interactions | Linear Interaction Energy (LIE) model | Development of a simple empirical model for predicting binding free energy. | nih.gov |

| Benzamide analogues | Neuronal nicotinic acetylcholine receptors (nAChRs) | Not specified | Pharmacophore modeling, SAR | Discovery of a novel chemical class of nAChR negative allosteric modulators. | nih.gov |

Future Research Directions and Innovative Methodologies for Benzamide Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often generate significant waste. sigmaaldrich.com Future research is intensely focused on developing greener, more atom-economical catalytic methods for creating the amide bond in molecules such as 2-phenyl-N-(1-phenylethyl)benzamide.

Key areas of innovation include:

Direct Catalytic Amidation: Significant efforts are being directed towards direct amidation reactions that couple carboxylic acids and amines, producing only water as a byproduct. researchgate.net Boron-based catalysts, such as boric acid and various boronic acids, have shown considerable promise in this area. sciepub.com These catalysts can facilitate the reaction under milder conditions and are often more environmentally benign than traditional coupling reagents. For instance, a patented method describes the synthesis of a related compound, N-(2-phenylethyl)benzamide, by reacting benzoic acid or benzoyl chloride with phenethylamine (B48288) in an aqueous solution with an alkali metal hydroxide (B78521), eliminating the need for organic solvents. google.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route to amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high efficiency and under mild, green conditions, often in environmentally friendly solvents like cyclopentyl methyl ether. nih.govnih.gov This enzymatic approach provides high yields and purity without the need for additives or intensive purification. nih.gov

Dehydrogenative Coupling: Another promising avenue is the catalytic dehydrogenative coupling of alcohols and amines, which generates hydrogen gas as the only byproduct. sigmaaldrich.com Ruthenium-based catalysts have been instrumental in pioneering this highly atom-economical method. sigmaaldrich.com

The table below compares potential sustainable synthetic routes for benzamides.

| Method | Catalyst/Reagent | Key Advantages | Byproduct | References |

| Direct Catalytic Amidation | Boric Acid / Boronic Acids | Environmentally benign, milder conditions, high efficiency. | Water | sciepub.com |

| Enzymatic Synthesis | Lipases (e.g., CALB) | High selectivity, mild conditions, green solvents, high purity. | Water | nih.govnih.gov |

| Dehydrogenative Coupling | Ruthenium Complexes | Highly atom-economical. | Hydrogen (H₂) | sigmaaldrich.com |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

To optimize these novel synthetic routes, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgnih.gov This is achieved through real-time, in-situ monitoring. mt.com

Future methodologies will increasingly rely on:

Real-Time Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. mt.comrsc.org This provides immediate feedback for process control and optimization.

Flow Chemistry Integration: The combination of PAT with flow chemistry platforms is particularly powerful. It enables rapid optimization of reaction conditions, reduces waste, and improves safety and consistency. rsc.org A variety of PAT tools, including FTIR, online UPLC-MS, and flow NMR, are being used to support these advanced manufacturing processes. rsc.org

Machine Learning and Artificial Intelligence Applications in Benzamide (B126) Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules. nih.gov For chiral benzamides, these computational tools offer unprecedented opportunities to accelerate research. ugr.esrsc.org

Predictive Modeling: AI can predict the chiroptical properties of molecules, which is crucial for understanding how chiral compounds like this compound interact with polarized light. ugr.esaihub.org By analyzing large datasets, AI models can uncover complex structure-property relationships that are not apparent through traditional methods. ugr.es This allows researchers to predictively tune molecular structures to achieve desired optical outcomes. ugr.es

Generative Models: Deep learning and reinforcement learning can be used for de novo drug design, generating novel molecular structures with specific desired properties. nih.govnih.gov These models can explore vast chemical spaces to identify promising candidates for synthesis and testing. ugr.es

Catalyst and Reaction Optimization: Machine learning algorithms are being developed to predict the performance of catalysts and optimize reaction conditions, accelerating the discovery of new and efficient synthetic pathways. frontiersin.org An "AI-Chemist" robotic system has been demonstrated to accurately predict chiroptical activities and generate chiral films with targeted properties, identifying promising structures from over 100 million possibilities. researchgate.net

Exploration of this compound in Advanced Materials Science

The unique structural features of chiral benzamides make them attractive building blocks for advanced materials. The non-covalent interactions, such as hydrogen bonding, inherent to the amide group can be harnessed to create ordered supramolecular structures. acs.org

Future research will likely explore:

Supramolecular Polymers: The chirality of this compound can be transferred to a larger, multi-molecular assembly, creating helical supramolecular polymers. rsc.org These ordered structures can exhibit unique properties and functions, with potential applications in chiral sensing and catalysis. acs.orgnucleos.com

Chiral Films and Organogels: The self-assembly properties of benzamide derivatives can be used to form gels or thin films with specific chiral architectures. These materials could find applications in separation science, asymmetric catalysis, and chiroptical devices.

Design of Chiral Catalysts and Reagents Based on Benzamide Architectures

The rigid and well-defined structure of the benzamide backbone, combined with its ability to form hydrogen bonds, makes it an excellent scaffold for designing new chiral catalysts and ligands.

Organocatalysts: Bifunctional organocatalysts that incorporate a benzamide moiety can be highly effective in asymmetric synthesis. beilstein-journals.org The amide group can act as a hydrogen-bond donor to activate substrates, while other functional groups on the catalyst direct the stereochemical outcome of the reaction. scu.edu.cnunibo.it For example, chiral guanidines derived from benzimidazoles have been synthesized and used as organocatalysts for asymmetric amination reactions. mdpi.com

Chiral Ligands for Metal Catalysis: Benzamide derivatives can serve as ligands that coordinate to a metal center, creating a chiral environment for asymmetric catalysis. nih.govacs.org The development of new benzamide-based ligands is a promising strategy for discovering novel catalytic transformations. For instance, peptide-based catalysts have been shown to be effective for atropisomer-selective bromination to establish axial chirality in benzamides. nih.gov

Deepening Understanding of Polymorphism and Crystallization Control for Chiral Amides

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can have different physical properties. mt.com For chiral compounds, the interplay between molecular conformation and crystal packing is particularly complex. researchgate.net

Future research will focus on:

Controlling Crystallization: Developing strategies to selectively crystallize a desired polymorph of this compound is a key challenge. researchgate.net This involves a deep understanding of how factors like solvent, temperature, and additives influence nucleation and crystal growth. researchgate.netcsic.es

Conformational Polymorphism: The flexibility of the this compound molecule can lead to conformational polymorphism, where different crystal structures arise from different molecular conformations. mdpi.com Indeed, N-[(1S)-1-phenylethyl]benzamide has been shown to exhibit conformational trimorphism, meaning it can exist in three different crystal structures. nih.gov Advanced characterization techniques, coupled with computational modeling, will be essential to unravel the complex energy landscape of its solid-state forms. mdpi.com

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its stereochemical purity?

- Methodological Answer : Employ - and -NMR to confirm structural integrity, focusing on benzylic proton splitting patterns and amide carbonyl signals (~168-170 ppm in CDCl) . For stereochemical validation, single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELXL for refinement, ensuring data resolution ≤ 0.8 Å and R-factor < 5%. Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) can resolve enantiomers, while polarimetry provides supplementary optical activity data .

Q. How can crystallographic software tools enhance the structural analysis of this compound?

- Methodological Answer : Use Mercury (CSD 2.0) to visualize intermolecular interactions (e.g., π-π stacking, hydrogen bonds) and calculate packing coefficients. SHELXD/SHELXE are recommended for experimental phasing in case of twinned crystals. Validate thermal displacement parameters (ADPs) and hydrogen atom positions with SHELXL refinement logs .

Advanced Research Questions

Q. How can this compound be integrated into catalytic systems for C-C coupling reactions?

- Methodological Answer : Design palladium-based catalysts using this compound-derived ligands (e.g., benzoylthiourea analogs). Test catalytic efficiency in Suzuki-Miyaura couplings by varying aryl halide substrates and bases (e.g., KCO vs. CsCO). Monitor conversion rates via GC-MS and compare turnover numbers (TONs) with control ligands .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly against Mycobacterium tuberculosis?

- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays using H37Rv strains in Middlebrook 7H9 broth. Pair with cytotoxicity screening (e.g., HEK293 cells) to establish selectivity indices. For mechanistic insights, perform target engagement studies (e.g., enzyme inhibition assays for viral proteases or cytochrome P450 isoforms) .

Q. How should researchers address contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : If unexpected diastereomer ratios arise, analyze reaction intermediates via -NMR (if fluorinated) or circular dichroism (CD). Re-examine substrate purity and catalyst stereoselectivity. Computational modeling (DFT calculations of transition states) can identify steric/electronic factors influencing selectivity .

Q. What computational approaches are suitable for predicting physicochemical properties and pharmacokinetic behavior?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to predict logP, solubility, and bioavailability. Molecular dynamics (MD) simulations can assess membrane permeability. Validate predictions with experimental ADME data (e.g., microsomal stability assays) .

Q. How can researchers investigate non-covalent interactions in crystal structures of this compound?

- Methodological Answer : Utilize Mercury’s "Materials Module" to identify hydrogen-bonding motifs and halogen-π interactions. Compare Hirshfeld surfaces with similar benzamides in the Cambridge Structural Database (CSD). Calculate interaction energies using PIXEL or CrystalExplorer .

Q. What methodologies are recommended for pharmacokinetic profiling in preclinical studies?

- Methodological Answer : Perform in silico profiling with SwissADME to predict metabolic hotspots (e.g., CYP450 oxidation sites). Validate via in vitro hepatocyte clearance assays and in vivo PK studies in rodent models. LC-MS/MS is ideal for quantifying plasma concentrations and metabolite identification .

Q. How should analytical discrepancies (e.g., anomalous NMR signals) be resolved during characterization?

- Methodological Answer : For split signals in -NMR, check for rotameric equilibria in the amide bond using variable-temperature NMR. If impurities persist, employ preparative HPLC or recrystallization (e.g., ethyl acetate/hexane). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings